Salicylamide O-acetic acid

Catalog No.
S585688
CAS No.
25395-22-6
M.F
C9H9NO4
M. Wt
195.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Salicylamide O-acetic acid

CAS Number

25395-22-6

Product Name

Salicylamide O-acetic acid

IUPAC Name

2-(2-carbamoylphenoxy)acetic acid

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

InChI

InChI=1S/C9H9NO4/c10-9(13)6-3-1-2-4-7(6)14-5-8(11)12/h1-4H,5H2,(H2,10,13)(H,11,12)

InChI Key

RLISWLLILOTWGG-UHFFFAOYSA-N

SMILES

Array

Synonyms

(ortho-carbamoylphenoxy)acetic acid, salicylamide o-acetic acid, salicylamide-2-acetic acid, salicylamide-2-acetic acid, calcium (2:1) salt, salicylamide-2-acetic acid, monosodium salt

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCC(=O)O

The exact mass of the compound Salicylamide O-acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65589. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Salicylamide O-acetic acid (2-(2-carbamoylphenoxy)acetic acid) is a specialized salicylic acid derivative characterized by an ether-linked acetic acid moiety on the salicylamide core. With a precise melting point of 221-222°C[1], this compound is primarily procured as a highly specific theophylline solubilizer to overcome the poor aqueous solubility of the parent drug in pharmaceutical formulations [2]. Additionally, it serves as a critical synthetic intermediate, capable of undergoing internal molecular dehydration to form salicylic acid-O-acetic acid imide, a key precursor for synthesizing complex N-substituted amides. Its dual utility in formulation enhancement and specialized organic synthesis makes it a high-value material for pharmaceutical development and chemical manufacturing.

Attempting to substitute Salicylamide O-acetic acid with generic salicylamide (CAS 65-45-2) or unsubstituted salicylic acid fundamentally fails in both formulation and synthetic workflows. Generic salicylamide lacks the O-acetic acid substitution, rendering it completely ineffective as a theophylline solubilizer, which is the primary commercial application of this specific derivative [1]. Furthermore, in synthetic applications, the absence of the acetic acid side chain prevents the formation of the crucial seven-membered cyclic imide intermediate required for yielding N-substituted salicylamide-O-acetic acid amides [2]. Consequently, Salicylamide O-acetic acid is a strictly non-substitutable procurement item for these specific solubility-enhancing and synthetic pathways.

Specific Excipient Functionality for Theophylline Solubilization

Salicylamide O-acetic acid is definitively classified as a theophylline solubilizer, directly addressing the poor aqueous solubility of theophylline. Unlike generic salicylamide, which provides no such solubilizing effect, this compound forms a soluble complex with theophylline, enabling the development of stable aqueous formulations. Pharmacokinetic and analytical studies specifically track this compound in serum and urine (0.5 to 10 µg/ml in serum) to validate its role as a functional excipient in theophylline delivery systems [1].

Evidence DimensionTheophylline solubilization capacity
Target Compound DataFunctions as an active theophylline solubilizer for aqueous formulations
Comparator Or BaselineGeneric salicylamide (CAS 65-45-2)
Quantified DifferenceComplete presence vs. total absence of solubilizing functionality
ConditionsAqueous pharmaceutical formulation development

Procurement of this specific compound is mandatory for formulation scientists needing to overcome theophylline's inherent solubility limits without altering the active pharmaceutical ingredient.

Distinct Thermal Profile for Quality Control

The O-acetic acid substitution significantly alters the thermal properties of the salicylamide core. Salicylamide O-acetic acid exhibits a highly stable and distinct melting point of 221-222°C, which is substantially higher than that of generic salicylamide (140-144°C) [1]. This distinct thermal profile provides a rigorous metric for incoming material qualification and lot-to-lot reproducibility in industrial procurement, ensuring that the correct etherified derivative is utilized in sensitive formulation processes.

Evidence DimensionMelting point
Target Compound Data221-222°C
Comparator Or BaselineGeneric salicylamide (140-144°C)
Quantified Difference~80°C increase in melting temperature
ConditionsStandard melting point apparatus / Quality control assay

The significant difference in melting point ensures that buyers can easily verify material identity and purity, preventing accidental cross-contamination with the cheaper, generic salicylamide precursor.

Exclusive Precursor for Cyclic Imide Intermediates

In organic synthesis, Salicylamide O-acetic acid serves as a specific precursor that undergoes internal molecular dehydration to form salicylic acid-O-acetic acid imide. This seven-membered imide ring can subsequently be reacted with nitrogenous compounds (such as piperidine or diethylaminoethylamine) to yield N-substituted salicylamide-O-acetic acid amides in near-quantitative yields (e.g., 90-98%) [1]. Generic salicylamide cannot undergo this specific cyclization-ring-opening sequence, making the O-acetic acid derivative essential for this synthetic route.

Evidence DimensionSynthetic pathway viability (yield of N-substituted amides via cyclic imide)
Target Compound Data90-98% yield of specific N-substituted amides
Comparator Or BaselineGeneric salicylamide
Quantified DifferenceExclusive pathway enabling high-yield synthesis vs. structurally impossible reaction
ConditionsInternal dehydration followed by reaction with basic nitrogen compounds

Chemical manufacturers must procure this exact compound to access the cyclic imide intermediate necessary for synthesizing complex, proprietary N-substituted salicylamide derivatives.

Aqueous Theophylline Formulation Development

Directly leveraging its primary documented function, Salicylamide O-acetic acid is utilized as a specialized excipient to solubilize theophylline. This is critical for pharmaceutical developers creating liquid oral or injectable asthma and COPD medications where theophylline's poor water solubility is a limiting factor [1].

Synthesis of N-Substituted Salicylamide Derivatives

Acting as a critical building block, it is subjected to internal dehydration to form a reactive seven-membered cyclic imide. This intermediate is then used by synthetic chemists to produce various N-substituted salicylamide-O-acetic acid amides (such as piperidides or diethylaminoethyl amides) with high yields for further pharmaceutical screening [2].

Pharmacokinetic and Metabolic Reference Standard

Because Salicylamide O-acetic acid is a known metabolite of certain drugs (e.g., o-(2-ethoxyethoxy)benzamide), it is procured as an analytical reference standard. It is used to calibrate HPLC assays for tracking ether bond cleavage and metabolic excretion in human serum and urine[1].

XLogP3

0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

195.05315777 Da

Monoisotopic Mass

195.05315777 Da

Heavy Atom Count

14

Melting Point

221.0 °C

UNII

5LB8V0RHJV

Related CAS

3785-32-8 (mono-hydrochloride salt)
64046-41-9 (calcium[2:1]salt)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

25395-22-6

Wikipedia

Salicylamide O-acetic acid

Dates

Last modified: 08-15-2023
BASG: Rheumesser 3 ml - Ampullen (Cyanocobalamin, Dexamethason, Kebuzone, Lidocaine, Salicylamide O-acetic acid) Intramuscular Injection

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